![molecular formula C11H12N2O B2390062 1-Benzyl-3-(hydroxymethyl)pyrazole CAS No. 102846-11-7](/img/structure/B2390062.png)
1-Benzyl-3-(hydroxymethyl)pyrazole
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Description
1-Benzyl-3-(hydroxymethyl)pyrazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a colorless to brown liquid .
Molecular Structure Analysis
Pyrazoles, including 1-Benzyl-3-(hydroxymethyl)pyrazole, are five-membered heterocycles . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis
1-Benzyl-3-(hydroxymethyl)pyrazole is a colorless to brown liquid . The storage temperature is +4C .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 1-Benzyl-3-(hydroxymethyl)pyrazole, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been found to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are of significant interest due to their pharmacological effects on humans . The synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) has been found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are often used in the development of new pesticides and herbicides due to their biological activity.
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can exhibit unique properties and can be used in various applications, such as catalysis.
Organometallic Chemistry
Pyrazoles play a significant role in organometallic chemistry . They can form organometallic compounds, which are used in many areas, including the synthesis of pharmaceuticals and as catalysts in chemical reactions.
Synthesis of Heterocycles
Pyrazoles are used in the synthesis of heterocycles . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, dyes, and functional materials.
properties
IUPAC Name |
(1-benzylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQOOSUPOKDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(hydroxymethyl)pyrazole |
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